molecular formula C16H23NO6 B13197346 2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid

2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid

Cat. No.: B13197346
M. Wt: 325.36 g/mol
InChI Key: QNHALPAIGNAXLI-UHFFFAOYSA-N
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Description

2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, an aminooxy group, and a methoxymethyl group attached to a 4-methylpentanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the aminooxy functionality. The methoxymethyl group is then added through a series of reactions involving methylation and subsequent functional group transformations. The final step involves the formation of the 4-methylpentanoic acid backbone through a series of carbon-carbon bond-forming reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce the free amino compound. Substitution reactions can lead to a variety of new derivatives with different functional groups .

Scientific Research Applications

2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the aminooxy group can participate in nucleophilic reactions. The methoxymethyl group can influence the compound’s solubility and reactivity. These functional groups collectively contribute to the compound’s overall activity and specificity in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(((Benzyloxy)carbonyl)amino)propanoic acid: A similar compound with a propanoic acid backbone instead of a pentanoic acid backbone.

    2-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acid: Another related compound with a different alkyl chain length and branching.

Uniqueness

2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C16H23NO6

Molecular Weight

325.36 g/mol

IUPAC Name

2-(methoxymethyl)-4-methyl-2-(phenylmethoxycarbonylaminooxy)pentanoic acid

InChI

InChI=1S/C16H23NO6/c1-12(2)9-16(11-21-3,14(18)19)23-17-15(20)22-10-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

QNHALPAIGNAXLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(COC)(C(=O)O)ONC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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